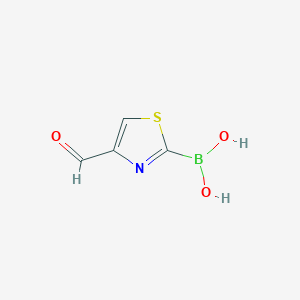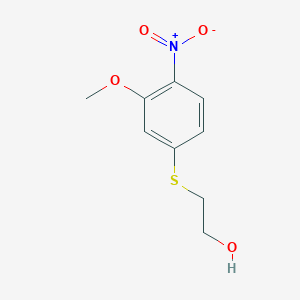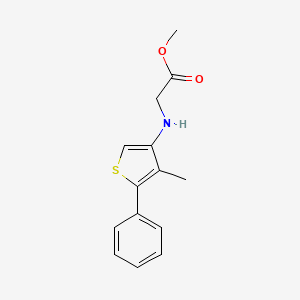![molecular formula C14H20N2O3 B13877971 [1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol](/img/structure/B13877971.png)
[1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol: is an organic compound that features a piperidine ring substituted with a hydroxymethyl group and a 4-nitrophenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available piperidine and 4-nitrophenylethyl bromide.
Step 1: The piperidine is reacted with 4-nitrophenylethyl bromide in the presence of a base such as potassium carbonate to form the intermediate 1-[2-(4-nitrophenyl)ethyl]piperidine.
Step 2: The intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride to yield [1-[2-(4-nitrophenyl)ethyl]piperidin-2-yl]methanol.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxymethyl group can undergo substitution reactions with various electrophiles to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: [1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]carboxylic acid.
Reduction: [1-[2-(4-Aminophenyl)ethyl]piperidin-2-yl]methanol.
Substitution: Various ethers or esters depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of new therapeutic agents.
- Explored for its activity against certain biological targets.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of [1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol is not well-documented, but it is likely to interact with biological targets through its nitro and hydroxymethyl functional groups. The nitro group can undergo reduction to form reactive intermediates, while the hydroxymethyl group can participate in hydrogen bonding and other interactions with biomolecules.
Comparación Con Compuestos Similares
[1-[2-(4-Aminophenyl)ethyl]piperidin-2-yl]methanol: Similar structure but with an amino group instead of a nitro group.
[1-[2-(4-Methoxyphenyl)ethyl]piperidin-2-yl]methanol: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness:
- The presence of the nitro group in [1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol imparts unique reactivity and potential biological activity compared to its analogs.
- The combination of the piperidine ring and the nitrophenylethyl group provides a distinct scaffold for the development of new compounds with diverse applications.
Propiedades
Fórmula molecular |
C14H20N2O3 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
[1-[2-(4-nitrophenyl)ethyl]piperidin-2-yl]methanol |
InChI |
InChI=1S/C14H20N2O3/c17-11-14-3-1-2-9-15(14)10-8-12-4-6-13(7-5-12)16(18)19/h4-7,14,17H,1-3,8-11H2 |
Clave InChI |
PQVXAQNNIRAZID-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)CO)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


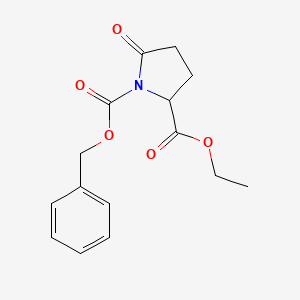
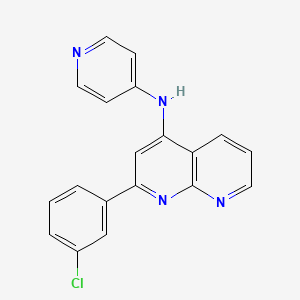

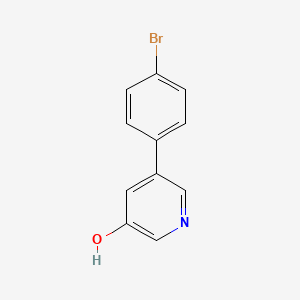
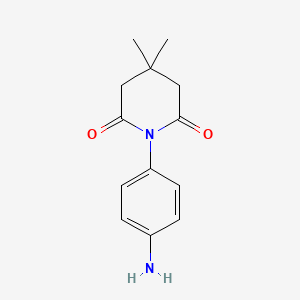
![Acetamide, 2-[(1-naphthalenylmethyl)thio]-](/img/structure/B13877915.png)
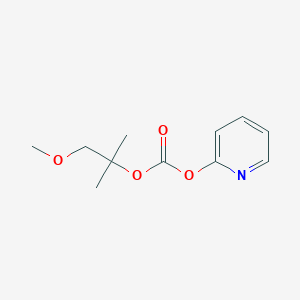
![(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol](/img/structure/B13877925.png)
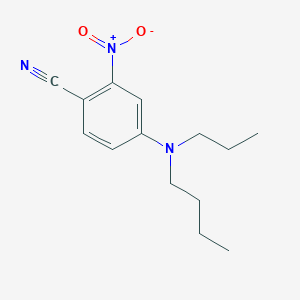
![N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13877932.png)
